3,4-Difluoro-5-methylbenzyl bromide
Overview
Description
3,4-Difluoro-5-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a methyl group at the 5 position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-methylbenzyl bromide typically involves the bromination of 3,4-difluoro-5-methyltoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 3,4-difluoro-5-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include 3,4-difluoro-5-methylbenzyl azide, 3,4-difluoro-5-methylbenzyl thiol, and 3,4-difluoro-5-methylbenzyl ether.
Oxidation: Products include 3,4-difluoro-5-methylbenzoic acid and 3,4-difluoro-5-methylbenzaldehyde.
Reduction: The major product is 3,4-difluoro-5-methylbenzyl alcohol.
Scientific Research Applications
3,4-Difluoro-5-methylbenzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-methylbenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The fluorine atoms and the methyl group on the benzene ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzyl bromide
- 3,5-Difluoro-4-methoxybenzyl bromide
- 2,3-Difluoro-4-methylbenzyl bromide
Uniqueness
3,4-Difluoro-5-methylbenzyl bromide is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique substitution pattern can lead to different reactivity and selectivity in chemical reactions compared to other difluorobenzyl bromide derivatives. The presence of the methyl group at the 5 position can also influence the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-(bromomethyl)-1,2-difluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHBFGSWDOSWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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